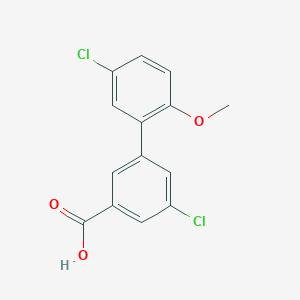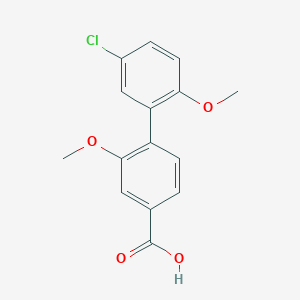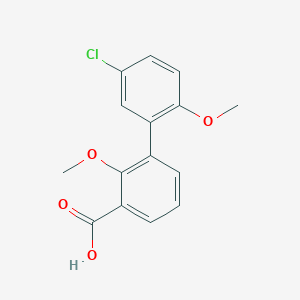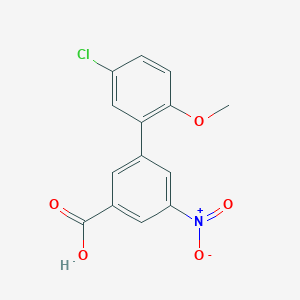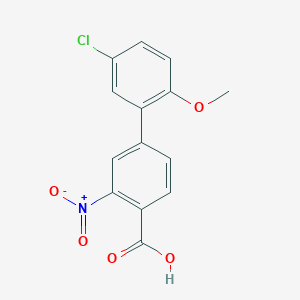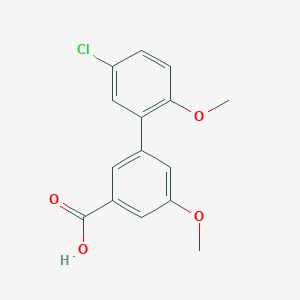
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (3-CMPBA) is a phenolic acid with a wide range of applications in scientific research. It is a white crystalline compound with a molecular weight of 250.56 g/mol and a melting point of 158-160°C. 3-CMPBA is used as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds. It has also been used in the synthesis of dyes, herbicides, and fungicides.
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics. It has also been used as a building block in the synthesis of food additives, dyes, herbicides, and fungicides. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as polymers and solvents.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is stable at room temperature and has a wide range of applications. However, it is also limited by its toxicity, which can be hazardous if not handled properly.
Orientations Futures
There are several potential future directions for 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential direction is to investigate its effects on cancer cells. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of bacteria, fungi, and parasites. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds.
Méthodes De Synthèse
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the Friedel-Crafts acylation of 5-chloro-2-methoxyphenol with 5-methoxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as aluminum chloride, at temperatures of 100-150°C. The reaction yields a white crystalline product with a melting point of 158-160°C.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOOUALKVUSDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691108 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-71-5 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


